molecular formula C16H21NO5 B3858894 methyl (2R,4S)-4-hydroxy-1-(2-methoxy-6-methylbenzoyl)piperidine-2-carboxylate

methyl (2R,4S)-4-hydroxy-1-(2-methoxy-6-methylbenzoyl)piperidine-2-carboxylate

Cat. No.: B3858894
M. Wt: 307.34 g/mol
InChI Key: JDDVWDPZRSQNRO-NWDGAFQWSA-N
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Description

Methyl (2R,4S)-4-hydroxy-1-(2-methoxy-6-methylbenzoyl)piperidine-2-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R,4S)-4-hydroxy-1-(2-methoxy-6-methylbenzoyl)piperidine-2-carboxylate typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the hydroxy group: This step may involve selective hydroxylation reactions.

    Attachment of the benzoyl group: This can be done through acylation reactions using benzoyl chloride or similar reagents.

    Esterification: The final step involves the esterification of the carboxylate group with methanol.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R,4S)-4-hydroxy-1-(2-methoxy-6-methylbenzoyl)piperidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The benzoyl group can be reduced to form corresponding alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the benzoyl group may produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl (2R,4S)-4-hydroxy-1-(2-methoxy-6-methylbenzoyl)piperidine-2-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to its observed biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2R,4S)-4-hydroxy-1-(2-methoxybenzoyl)piperidine-2-carboxylate
  • Methyl (2R,4S)-4-hydroxy-1-(2-methylbenzoyl)piperidine-2-carboxylate
  • Methyl (2R,4S)-4-hydroxy-1-(2-methoxy-6-chlorobenzoyl)piperidine-2-carboxylate

Uniqueness

Methyl (2R,4S)-4-hydroxy-1-(2-methoxy-6-methylbenzoyl)piperidine-2-carboxylate is unique due to the specific arrangement of its functional groups, which can influence its reactivity and biological activity. The presence of both methoxy and methyl groups on the benzoyl ring may enhance its lipophilicity and interaction with biological targets.

For detailed and specific information, consulting scientific literature and databases is recommended.

Properties

IUPAC Name

methyl (2R,4S)-4-hydroxy-1-(2-methoxy-6-methylbenzoyl)piperidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO5/c1-10-5-4-6-13(21-2)14(10)15(19)17-8-7-11(18)9-12(17)16(20)22-3/h4-6,11-12,18H,7-9H2,1-3H3/t11-,12+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDDVWDPZRSQNRO-NWDGAFQWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC)C(=O)N2CCC(CC2C(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)OC)C(=O)N2CC[C@@H](C[C@@H]2C(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl (2R,4S)-4-hydroxy-1-(2-methoxy-6-methylbenzoyl)piperidine-2-carboxylate
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methyl (2R,4S)-4-hydroxy-1-(2-methoxy-6-methylbenzoyl)piperidine-2-carboxylate
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methyl (2R,4S)-4-hydroxy-1-(2-methoxy-6-methylbenzoyl)piperidine-2-carboxylate
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methyl (2R,4S)-4-hydroxy-1-(2-methoxy-6-methylbenzoyl)piperidine-2-carboxylate
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methyl (2R,4S)-4-hydroxy-1-(2-methoxy-6-methylbenzoyl)piperidine-2-carboxylate
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methyl (2R,4S)-4-hydroxy-1-(2-methoxy-6-methylbenzoyl)piperidine-2-carboxylate

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